![molecular formula C8H12Cl7O3P B101055 1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane CAS No. 17677-92-8](/img/structure/B101055.png)
1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for your compound, related compounds such as CFC-113 can be prepared from hexachloroethane and hydrofluoric acid5. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures5.Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its formula and the known properties of its components. However, without specific information on “1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane”, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis
Again, without specific information on your compound, it’s hard to provide an accurate analysis of its chemical reactions. However, related compounds such as 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) undergo a series of reactions in the environment, including dechlorination6.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the known properties of its components. For example, Ethane, 1,1,1-trichloro-2,2,2-trifluoro has a molecular weight of 187.376 and is a colorless, volatile liquid3.Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. Without more information on “1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane”, it’s hard to provide accurate information.
Future Directions
The future directions for research on a specific compound depend on its properties and potential uses. Without more information on your compound, it’s hard to predict what these might be.
properties
IUPAC Name |
1,1,1-trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl7O3P/c1-5(2,7(9,10)11)17-19(15,16)18-6(3,4)8(12,13)14/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDEYVNYUZPBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OP(=O)(OC(C)(C)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl7O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

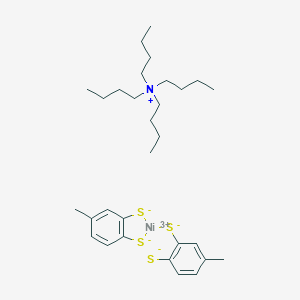
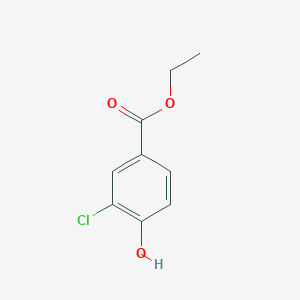
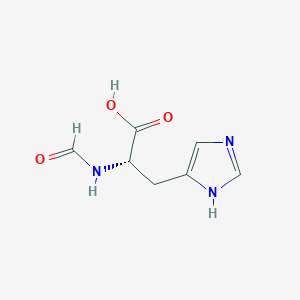
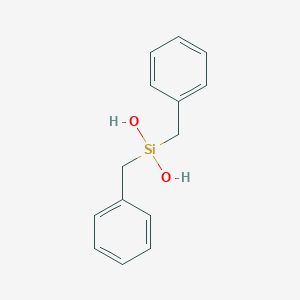
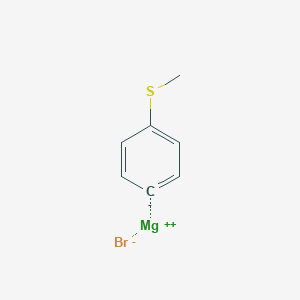
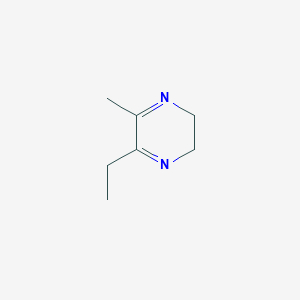
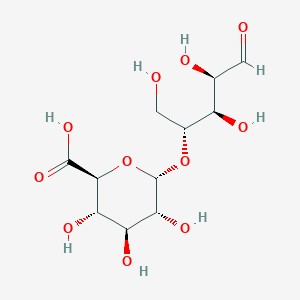
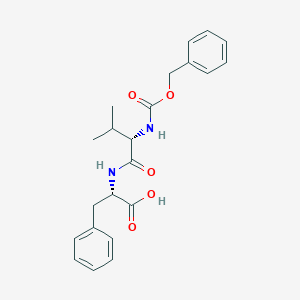
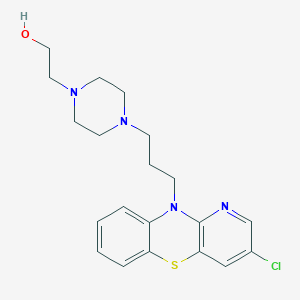
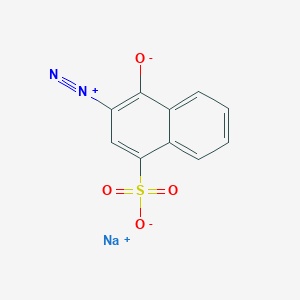
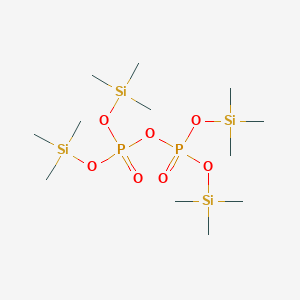
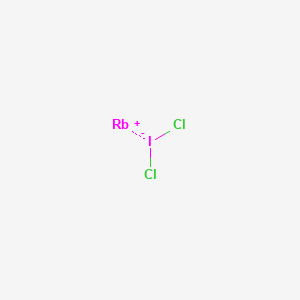
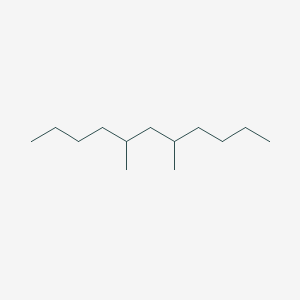
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)